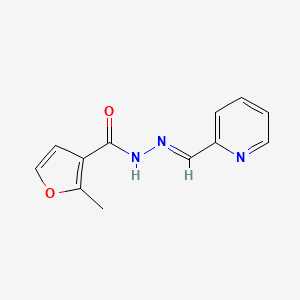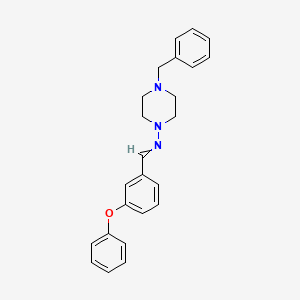
3-(4-Chloro-phenyl)-4-methyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'ester éthylique de l'acide 3-(4-chloro-phényl)-4-méthyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylique est un composé organique synthétique de structure complexe. Il appartient à la famille des thiazoles, connue pour ses diverses activités biologiques. Ce composé se caractérise par la présence d'un cycle thiazole, d'un groupe chloro-phényl et d'un groupe ester éthylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'ester éthylique de l'acide 3-(4-chloro-phényl)-4-méthyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylique implique généralement les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole est formé par une réaction de cyclisation impliquant un dérivé de la thiourée et une cétone halogénée.
Introduction du groupe chloro-phényl : Le groupe chloro-phényl est introduit par une réaction de substitution nucléophile.
Estérification : La dernière étape consiste à estérifier le groupe acide carboxylique avec de l'éthanol en conditions acides.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Les catalyseurs et les solvants sont soigneusement choisis pour assurer des réactions efficaces et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans la partie ester.
Substitution : Le groupe chloro-phényl peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des réducteurs typiques.
Substitution : La substitution électrophile aromatique peut être facilitée par des réactifs comme le brome ou l'acide nitrique.
Principaux produits
Oxydation : L'oxydation peut conduire à la formation de sulfoxydes ou de sulfones.
Réduction : La réduction peut produire des alcools ou des amines.
Substitution : Les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle phényl.
4. Applications de la recherche scientifique
L'ester éthylique de l'acide 3-(4-chloro-phényl)-4-méthyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : L'activité biologique du composé en fait un candidat pour l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Industrie : Utilisé dans le développement d'agrochimiques et d'autres produits industriels.
5. Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole peut interagir avec les enzymes, inhibant leur activité. Le groupe chloro-phényl peut améliorer l'affinité de liaison aux récepteurs, ce qui entraîne divers effets biologiques. Le groupe ester peut subir une hydrolyse, libérant des métabolites actifs qui exercent leurs effets par différentes voies.
Applications De Recherche Scientifique
ETHYL 3-(4-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ETHYL 3-(4-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Ester méthylique de l'acide 3-(4-chloro-phényl)-4-méthyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylique
- Ester propylique de l'acide 3-(4-chloro-phényl)-4-méthyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylique
Unicité
La variante ester éthylique est unique en raison de son groupe ester spécifique, qui peut influencer sa solubilité, sa stabilité et son activité biologique. Comparé à ses homologues méthylique et propylique, l'ester éthylique peut présenter des propriétés pharmacocinétiques différentes, le rendant adapté à des applications spécifiques.
Propriétés
Formule moléculaire |
C13H12ClNO2S2 |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
ethyl 3-(4-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11-8(2)15(13(18)19-11)10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3 |
Clé InChI |
QNOLNLREDQYIIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)

![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
